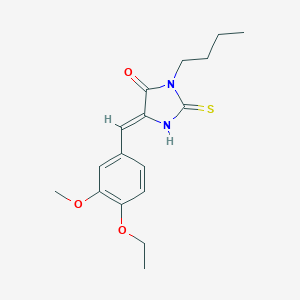
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as BM-21, and it belongs to the class of imidazolidinone derivatives. BM-21 is a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis.
Mecanismo De Acción
BM-21 is a potent inhibitor of PTPs, which are enzymes that regulate various cellular processes such as cell growth, differentiation, and apoptosis. By inhibiting PTPs, BM-21 can modulate the activity of various signaling pathways that are involved in cancer development and progression.
Biochemical and Physiological Effects:
BM-21 has been shown to have potent anti-cancer activity in vitro and in vivo. In addition, BM-21 has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the maintenance of tissue homeostasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BM-21 has several advantages for lab experiments. It is a potent inhibitor of PTPs, which makes it an ideal tool for studying the role of PTPs in various cellular processes. In addition, BM-21 has been shown to have low toxicity in vitro and in vivo, which makes it a safe compound to work with.
However, there are also some limitations associated with the use of BM-21 in lab experiments. For example, BM-21 is a relatively expensive compound, which may limit its use in large-scale experiments. In addition, BM-21 has limited solubility in aqueous solutions, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for the study of BM-21. One area of research is the development of more potent and selective PTP inhibitors that can be used as cancer therapeutics. In addition, the role of PTPs in other cellular processes such as metabolism and immune function is still not well understood, and the development of new PTP inhibitors such as BM-21 may shed light on these processes.
Another future direction is the development of new drug delivery systems that can improve the bioavailability and efficacy of BM-21. For example, nanoparticles and liposomes have been used to deliver drugs to specific tissues and cells, and these systems may be useful for delivering BM-21 to cancer cells.
Conclusion:
In conclusion, BM-21 is a potent inhibitor of PTPs that has potential applications in scientific research, particularly in the development of new cancer therapies. BM-21 has been extensively studied for its anti-cancer activity and has been shown to induce apoptosis in cancer cells. Although there are some limitations associated with the use of BM-21 in lab experiments, there are several future directions for the study of this compound that may lead to the development of new cancer therapeutics and a better understanding of the role of PTPs in cellular processes.
Métodos De Síntesis
The synthesis of BM-21 involves the reaction of 4-ethoxy-3-methoxybenzaldehyde with 3-butyl-2-thioxoimidazolidin-4-one in the presence of a catalyst such as piperidine. The reaction is carried out under reflux conditions, and the product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
BM-21 has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new cancer therapies. PTPs have been shown to play a critical role in cancer development and progression, and inhibitors such as BM-21 have the potential to be used as cancer therapeutics.
Propiedades
Nombre del producto |
3-Butyl-5-(4-ethoxy-3-methoxybenzylidene)-2-thioxo-4-imidazolidinone |
|---|---|
Fórmula molecular |
C17H22N2O3S |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
(5Z)-3-butyl-5-[(4-ethoxy-3-methoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C17H22N2O3S/c1-4-6-9-19-16(20)13(18-17(19)23)10-12-7-8-14(22-5-2)15(11-12)21-3/h7-8,10-11H,4-6,9H2,1-3H3,(H,18,23)/b13-10- |
Clave InChI |
BMVGJRYWMXJRAE-RAXLEYEMSA-N |
SMILES isomérico |
CCCCN1C(=O)/C(=C/C2=CC(=C(C=C2)OCC)OC)/NC1=S |
SMILES |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
SMILES canónico |
CCCCN1C(=O)C(=CC2=CC(=C(C=C2)OCC)OC)NC1=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-bromo-2-fluorophenyl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305582.png)
![N-(4-bromo-2-fluorophenyl)-2-[(4-methyl-5-{[4-(propan-2-yl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B305584.png)
![N-(2-chlorophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305585.png)
![N-{[5-({2-[(2-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-3-methylbenzamide](/img/structure/B305586.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B305587.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B305588.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-3-methylbenzamide](/img/structure/B305589.png)
![N-{1-[5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-2-methylpropyl}-4-methylbenzamide](/img/structure/B305590.png)
![N-{1-[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]ethyl}-3-methylbenzamide](/img/structure/B305591.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305595.png)
![N-[4-bromo-2-(propan-2-yl)phenyl]-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B305596.png)


